molecular formula C12H12O4 B1353540 5,7-dihydroxy-4-propyl-2H-chromen-2-one CAS No. 66346-59-6

5,7-dihydroxy-4-propyl-2H-chromen-2-one

Cat. No.: B1353540
CAS No.: 66346-59-6
M. Wt: 220.22 g/mol
InChI Key: HDPADVKOPBBPJW-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-4-propyl-2H-chromen-2-one is a compound belonging to the class of organic compounds known as coumarins. Coumarins are a group of benzopyrone derivatives that are widely distributed in nature and are known for their diverse biological activities. This compound, with the molecular formula C12H12O4, is characterized by the presence of hydroxyl groups at positions 5 and 7, and a propyl group at position 4 on the chromen-2-one scaffold .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dihydroxy-4-propyl-2H-chromen-2-one can be achieved through various methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. For instance, the reaction of 5,7-dihydroxy-4-propylcoumarin with ethyl acetoacetate under acidic conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for coumarin derivatives often involve optimizing reaction conditions to enhance yield and purity. This includes the use of green chemistry principles such as solvent-free reactions, recyclable catalysts, and reactions in aqueous media. These methods not only improve efficiency but also reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins .

Scientific Research Applications

5,7-Dihydroxy-4-propyl-2H-chromen-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dihydroxy-4-propyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its propyl group at position 4 and hydroxyl groups at positions 5 and 7 make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5,7-dihydroxy-4-propylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-2-3-7-4-11(15)16-10-6-8(13)5-9(14)12(7)10/h4-6,13-14H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPADVKOPBBPJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=CC(=C12)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30419808
Record name 5,7-dihydroxy-4-propyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30419808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66346-59-6
Record name 5,7-Dihydroxy-4-propyl-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66346-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-dihydroxy-4-propyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30419808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of anhydrous phloroglucinol (20.0 g, 0.159 mol) in ethyl butrylacetate (26.3 g; 0.167 mol) was added over 30 min to 50 g of constantly stirred trifluoromethanesulfonic acid cooled in an ice bath. A drying tube was then fined to the reaction vessel and the mixture was stirred for 16h at 25° C., after which the resulting thick paste was combined with ice (200 g) and water (300 mL) with brisk stirring. After 30 min the solid material was collected by vacuum filtration and recrystallised from 95% ethanol to yield coumarin 15 (34.7 g; 99%) as lemon yellow crystals. mp 236°-238° C. 1H NMR (CDCl3 /CD3OD 3:1): δ6.13(1H, d; J =2.3 Hz), 6.04(1H, d; J=2.3 Hz), 5.68(1H, s), 2.76(2H, t; J=7.4 Hz), 1.47(2H, tq; J =7.7, 7.4 Hz), 0.82(3H, t; J =7.7 Hz). 13C NMR (CDCl3 /CD3OD 3:1): δ163.1, 160.7, 160.6, 157.3, 156.7, 107.8, 102.5, 99.2, 95.0, 37.7, 22.5, 13.4. Anal. calc. for C12H12O4.(H2O): C, 60.50; H, 5.92. Found: C, 60.47; H, 5.92.
Quantity
20 g
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reactant
Reaction Step One
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26.3 g
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0 (± 1) mol
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16h
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ice
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200 g
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Quantity
300 mL
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solvent
Reaction Step Five
Yield
99%

Synthesis routes and methods II

Procedure details

condensing ethyl butyrylacetate and phloroglucinol in the presence of an acid catalyst to form 5,7-dihydroxy-4-propylcoumarin;
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do these compounds exert their antimicrobial effect?

A1: The research suggests that the antimicrobial activity of these compounds is likely due to inhibition of DNA gyrase B. [] This enzyme is essential for bacterial DNA replication, and inhibiting it disrupts bacterial growth. The study found that the 5,7-dihydroxy-4-propyl-2H-chromen-2-one derivatives docked well into the ATP binding pocket of DNA gyrase B, similar to the known inhibitors clorobiocin and novobiocin. This binding interaction suggests a similar mechanism of action, ultimately leading to bacterial growth inhibition.

Q2: What is the impact of structural modifications on the activity of this compound derivatives?

A2: The study synthesized a series of this compound derivatives with various substituents. [] While all compounds showed antimicrobial activity, the presence of a nitro group significantly reduced the antimicrobial potency. This finding highlights the importance of specific structural features for optimal activity. Further exploration of structure-activity relationships could lead to the development of even more potent and selective antimicrobial agents.

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